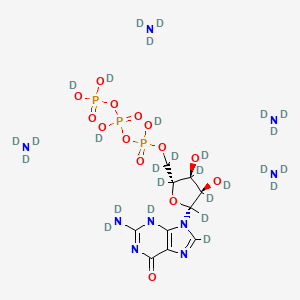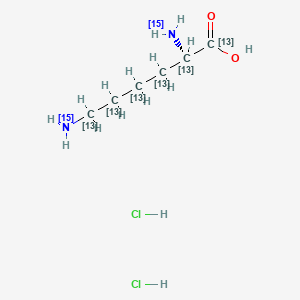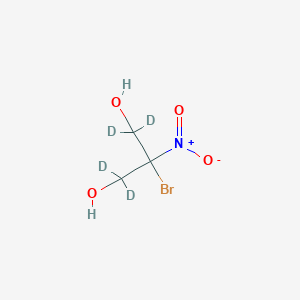
STING agonist-11
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
STING agonist-11 is a potent small molecule activator of the stimulator of interferon genes (STING) pathway. This pathway plays a crucial role in the innate immune response by detecting cytosolic DNA and triggering the production of type I interferons and other cytokines. This compound has shown promise in enhancing anti-tumor immunity and is being explored for its potential in cancer immunotherapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of STING agonist-11 involves the preparation of a cyclic urea scaffold. The key steps include the formation of the urea linkage and subsequent cyclization to yield the desired compound. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
For industrial-scale production, the synthesis of this compound can be optimized by employing continuous flow chemistry techniques. This allows for better control over reaction parameters, improved safety, and scalability. Additionally, the use of automated systems can enhance the efficiency and reproducibility of the production process .
Análisis De Reacciones Químicas
Types of Reactions
STING agonist-11 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the molecule.
Substitution: Substitution reactions can be used to introduce different substituents onto the cyclic urea scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can exhibit different biological activities and pharmacokinetic properties .
Aplicaciones Científicas De Investigación
STING agonist-11 has a wide range of scientific research applications, including:
Cancer Immunotherapy: Enhances the anti-tumor immune response by activating the STING pathway, leading to increased production of type I interferons and other cytokines.
Vaccine Adjuvants: Used as an adjuvant to boost the immune response to vaccines by enhancing the activation of dendritic cells and other immune cells.
Antiviral Research: Investigated for its potential to enhance the immune response against viral infections by promoting the production of antiviral cytokines.
Autoimmune Disease Research: Studied for its role in modulating the immune response in autoimmune diseases by regulating the production of interferons and other cytokines.
Mecanismo De Acción
STING agonist-11 exerts its effects by binding to the STING protein, which is located on the endoplasmic reticulum membrane. Upon binding, STING undergoes a conformational change and translocates to the Golgi apparatus. This triggers the activation of TANK-binding kinase 1 (TBK1) and inhibitor of κB kinases (IKKs), leading to the phosphorylation and activation of interferon regulatory factor 3 (IRF3) and nuclear factor κB (NF-κB). These transcription factors then induce the expression of type I interferons and other pro-inflammatory cytokines, which play a crucial role in the immune response .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness of STING Agonist-11
This compound is unique due to its cyclic urea scaffold, which provides a distinct mechanism of binding and activation of the STING pathway. This structural difference allows for potentially improved pharmacokinetic properties and reduced toxicity compared to other STING agonists .
Propiedades
Fórmula molecular |
C25H20ClF4N3O2 |
|---|---|
Peso molecular |
505.9 g/mol |
Nombre IUPAC |
(4S)-1-[(2-chloro-6-fluorophenyl)methyl]-3,4-dimethyl-2-oxo-N-[(2,4,6-trifluorophenyl)methyl]-4H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C25H20ClF4N3O2/c1-13-16-7-6-14(24(34)31-11-17-21(29)9-15(27)10-22(17)30)8-23(16)33(25(35)32(13)2)12-18-19(26)4-3-5-20(18)28/h3-10,13H,11-12H2,1-2H3,(H,31,34)/t13-/m0/s1 |
Clave InChI |
DQAVYPSHLPBIAS-ZDUSSCGKSA-N |
SMILES isomérico |
C[C@H]1C2=C(C=C(C=C2)C(=O)NCC3=C(C=C(C=C3F)F)F)N(C(=O)N1C)CC4=C(C=CC=C4Cl)F |
SMILES canónico |
CC1C2=C(C=C(C=C2)C(=O)NCC3=C(C=C(C=C3F)F)F)N(C(=O)N1C)CC4=C(C=CC=C4Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[Tyr8] Bradykinin](/img/structure/B12399312.png)
![(1R,2S,4S,7Z,8R,9S)-7-ethylidene-6'-hydroxy-1'-methoxy-5-methylspiro[11-oxa-5-azatricyclo[6.3.1.04,9]dodecane-2,3'-indole]-2'-one](/img/structure/B12399316.png)






![(1Z)-2-azaniumyl-N-[[(2R,3S,4R,5S)-3,4-dihydroxy-5-[2-(5-phenyltetrazol-2-yl)ethyl]oxolan-2-yl]methoxysulfonyl]-3-methylpentanimidate](/img/structure/B12399364.png)



